2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of different synthetic strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, one synthesis method involves the use of ozone in methanol at -78°C for 40 minutes, followed by dimethyl sulfide (DMS) for 40 minutes .
Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature . These compounds can undergo various chemical reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrolidine compounds, due to their sp3-hybridization, contribute to the stereochemistry of the molecule and increase the three-dimensional coverage .
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
The compound has been explored in the context of organic synthesis and as an intermediate in the development of pharmaceutical agents. For instance, its derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities, demonstrating significant potential in these areas. Specifically, some synthesized derivatives have shown strong antiarrhythmic and antihypertensive activities, suggesting their relevance in cardiovascular drug development (Malawska et al., 2002). Moreover, certain pyrrolidin-2-one and pyrrolidine derivatives, featuring a 3-(4-arylpiperazin-1-yl)propyl moiety, were identified as potent in this regard, further emphasizing the compound's significance in medicinal chemistry (Malawska et al., 2005).
Catalytic and Chemical Applications
The chemical has also found utility in the field of catalysis. For example, certain palladium(II) complexes involving pyridylimine ligands, which are structurally related to the compound , have been studied as catalysts for the methoxycarbonylation of olefins. These complexes have shown effectiveness in catalyzing the conversion of olefins to esters, an important reaction in industrial chemistry (Zulu et al., 2020).
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-6(11)9(16)15-3-7(5-17-2)8(4-15)10(12,13)14/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXXIJQPUSOAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(F)(F)F)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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